molecular formula C22H24ClN3O B2699191 1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847394-49-4

1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2699191
CAS No.: 847394-49-4
M. Wt: 381.9
InChI Key: ZVLMNDOGRZTXHN-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry research, incorporating two privileged pharmacophores: a benzimidazole ring and a pyrrolidin-2-one moiety. The benzimidazole scaffold is a well-known structural component in a wide range of bioactive molecules and is frequently explored for its ability to interact with enzymes and nucleic acids . The pyrrolidin-2-one (or pyrrolidone) ring is a versatile heterocycle that contributes to the molecule's spatial geometry and can be critical for binding to biological targets. Compounds featuring a benzimidazole core have demonstrated a broad spectrum of biological activities in scientific studies, including potential as anticancer agents due to mechanisms such as enzyme inhibition and interaction with DNA . Furthermore, hybrid molecules containing heterocyclic rings like oxadiazole have been extensively investigated for their ability to selectively target various enzymes implicated in cancer cell proliferation, such as thymidylate synthase and telomerase . The specific structural features of this compound—including the 1-isobutyl side chain and the 3-chloro-2-methylphenyl group—make it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological pathways and develop novel therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-14(2)12-26-20-9-5-4-8-18(20)24-22(26)16-11-21(27)25(13-16)19-10-6-7-17(23)15(19)3/h4-10,14,16H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLMNDOGRZTXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chloromethylphenyl Group: The chloromethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-chloro-2-methylbenzyl chloride and an aromatic compound.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of an intermediate compound to form the pyrrolidinone ring. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The 3-chloro-2-methylphenyl group in the target compound may enhance steric hindrance and lipophilicity compared to unsubstituted or hydroxylated phenyl groups .
  • The 1-isobutyl substituent on benzimidazole likely increases metabolic stability relative to smaller alkyl chains (e.g., methyl, ethyl) .

Spectroscopic and Structural Analysis

  • NMR Signatures :

    • Benzimidazole NH protons resonate at δ 10.8 ppm (singlet) in ¹H NMR, consistent across analogues .
    • The pyrrolidin-2-one carbonyl appears at δ 173 ppm in ¹³C NMR and 1720 cm⁻¹ in IR spectra .
    • Isobutyl substituents would exhibit characteristic signals for CH₃ groups (δ ~0.9–1.5 ppm) and CH₂ groups (δ ~1.5–2.0 ppm) in ¹H NMR.
  • Crystallinity and Stability :

    • Analogues with hydroxylated phenyl groups (e.g., 2-hydroxyphenyl) show higher melting points (214–232°C) due to hydrogen bonding .
    • Halogenated derivatives (e.g., 3-chloro, 4-chloro) may exhibit enhanced thermal stability but reduced solubility .

Hypothesized Activity of Target Compound :

  • The 3-chloro-2-methylphenyl group may improve DNA intercalation or kinase inhibition.
  • The isobutyl chain could optimize pharmacokinetics by balancing lipophilicity and metabolic resistance.

Biological Activity

The compound 1-(3-chloro-2-methylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS Number: 847394-49-4) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C23H26ClN3O
  • Molecular Weight : 381.9 g/mol
  • Key Functional Groups : Chlorophenyl, benzimidazole, and pyrrolidinone.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the realm of neuropharmacology and oncology. The following sections detail specific areas of activity.

1. Neuroleptic Activity

A study on similar compounds suggests that derivatives of pyrrolidinones can exhibit significant neuroleptic activity. For instance, compounds related to this structure have shown to inhibit apomorphine-induced stereotyped behavior in animal models, indicating potential antipsychotic effects .

2. Kinase Inhibition

Research into small molecule inhibitors has highlighted the role of kinase inhibition in treating various cancers. While specific data on this compound is limited, similar structures have demonstrated the ability to inhibit kinases involved in cancer progression. For example, some benzimidazole derivatives have been characterized as selective inhibitors of certain receptor tyrosine kinases, which are crucial in oncogenic signaling pathways .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Binding Affinity : The compound may interact with specific receptors or enzymes through hydrogen bonding and hydrophobic interactions, similar to other compounds in its class .
  • Signal Transduction Modulation : By inhibiting key kinases or neurotransmitter receptors, the compound could modulate signal transduction pathways involved in cell proliferation and neurotransmission.

Case Studies and Research Findings

While direct case studies specifically involving this compound are scarce, related research provides insight into its potential applications:

Case Study 1: Antipsychotic Activity

In a comparative study of various benzamide derivatives, compounds structurally similar to the target molecule exhibited enhanced antipsychotic effects with reduced side effects compared to traditional treatments like haloperidol . This suggests that modifications in the structure can lead to improved pharmacological profiles.

Case Study 2: Cancer Research

A review of kinase inhibitors revealed that many compounds with similar scaffolds have been effective against various cancers by selectively targeting aberrant signaling pathways. For instance, inhibitors that target mTOR signaling have shown promise in preclinical trials for their ability to suppress tumor growth .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Neuroleptic ActivityInhibits apomorphine-induced behavior
Kinase InhibitionPotential inhibition of receptor tyrosine kinases
Cancer TreatmentSelective targeting of oncogenic pathways

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm structural integrity by identifying proton environments (e.g., aromatic protons in the benzimidazole ring at δ 7.2–8.5 ppm) and carbon signals for the pyrrolidinone carbonyl (~170 ppm) .
  • ESI-MS : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) and fragmentation patterns .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for pyrrolidinone) .
  • Thermal Analysis (TGA/DTA) : Assess decomposition temperature and stability under heating (e.g., sharp endothermic peak near 200°C indicating melting point) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions of the spectrum .

How can researchers address poor aqueous solubility and high plasma protein binding in pharmacological studies?

Advanced Research Question
Poor solubility and protein binding are common challenges for benzimidazole derivatives. Methodological solutions include:

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the pyrrolidinone or benzimidazole moieties to enhance solubility .
  • Formulation Strategies : Use co-solvents (e.g., PEG 400) or lipid-based nanoparticles to improve bioavailability .
  • Plasma Protein Binding Assays : Employ equilibrium dialysis or ultrafiltration to quantify binding percentages and adjust dosing regimens .

Case Study : Analogous compounds with similar ADME issues achieved improved pharmacokinetics by replacing the isobutyl group with a polar substituent .

How to design experiments to evaluate the compound’s biological activity, such as kinase inhibition?

Advanced Research Question

  • In Vitro Assays :
    • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values against target kinases (e.g., IGF-1R, EGFR) .
    • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing IC50 values to known inhibitors .
  • In Vivo Models :
    • Xenograft Studies : Administer the compound to immunodeficient mice bearing tumor xenografts. Monitor tumor volume and survival rates .
    • Pharmacodynamic Markers : Measure downstream signaling proteins (e.g., phosphorylated Akt) via Western blot .

Data Interpretation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity) to confirm target engagement .

How to resolve discrepancies in thermal stability data from TGA/DTA analysis?

Data Contradiction Analysis
Discrepancies in thermal data may arise from:

  • Sample Purity : Impurities lower decomposition temperatures; re-purify the compound via recrystallization .
  • Heating Rate : Use standardized rates (e.g., 10°C/min) to ensure reproducibility. Slower rates may resolve overlapping thermal events .
  • Atmosphere : Perform TGA under inert (N2) vs. oxidative (O2) conditions to differentiate between decomposition and combustion .

Example : A study on a related benzimidazole showed a 20°C variation in decomposition temperature due to residual solvent, resolved by vacuum drying .

What molecular modeling approaches predict the compound’s interaction with target proteins?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites. Prioritize hydrogen bonding with hinge regions (e.g., Met804 in EGFR) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Build predictive models using descriptors like logP, polar surface area, and electrostatic potential to optimize activity .

Validation : Cross-reference computational predictions with crystallographic data (e.g., PDB entries for benzimidazole-protein complexes) .

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